Cas no 30727-18-5 (Ethyl 1-methylpiperidine-2-carboxylate)

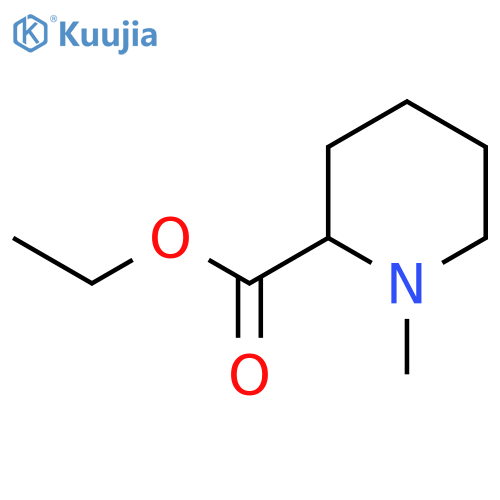

30727-18-5 structure

商品名:Ethyl 1-methylpiperidine-2-carboxylate

Ethyl 1-methylpiperidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-methylpiperidine-2-carboxylate

- Ethyl 1-methylpiperidine-2-carboxylate~N-Methylpipecolinic acid ethyl ester

- Ethyl N-methylpipecolinate

- Ethyl 1-Methylpipecolate

- Ethyl 1-methylpipecolinate

- ETHYL 1-METHYL-2-PIPERIDINECARBOXYLATE

- Ethyl Methylpiperidine-2-carboxylate

- Ethyl N-methyl piperidine-2-carboxylate

- methyl piperidine-2-carboxylate

- 1-Methyl-2-piperidinecarboxylic Acid Ethyl Ester

- 1-Methylpipecolic Acid Ethyl Ester

- 1-Methylpipecolinic Acid Ethyl Ester

- 1-Methyl-piperidin-2-carbonsaeure-aethylester

- 1-methyl-piperidine-2-carboxylic acid ethyl ester

- Ethyl 1-Methylpi

- N-Methyl-piperidine-2-carboxylic acid ethyl ester

- Ethyl 1-methyl piperidine-2-carboxylate

- AM20090432

- CS-0030554

- Ethyl 1-methyl-2-piperidinecarboxylate #

- EN300-20571

- Methyl 1-methyl Piperidine-2-carboxylate

- Ethyl1-methylpipecolinate

- 2-Piperidinecarboxylic acid, 1-methyl-, ethyl ester

- 1-methylpipe-ridine-2-carboxylic acid ethyl ester

- AC-22459

- E0864

- SCHEMBL652160

- 2-Carbethoxy-N-methylpiperidine

- AKOS016050386

- AKOS000119936

- NS00050875

- MFCD00006492

- Z104478932

- FT-0625837

- SY023682

- InChI=1/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3

- SB42949

- dl-1-Methylpiperidine-2-carboxylic acid ethyl ester

- 30727-18-5

- W-106931

- A820584

- ZICBNHLULHJETL-UHFFFAOYSA-

- EINECS 250-311-2

- AS-16169

- BBL027588

- STL156911

-

- MDL: MFCD00006492

- インチ: 1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3

- InChIKey: ZICBNHLULHJETL-UHFFFAOYSA-N

- ほほえんだ: O=C(C1N(C)CCCC1)OCC

計算された属性

- せいみつぶんしりょう: 171.12600

- どういたいしつりょう: 171.125929

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 0.97

- ゆうかいてん: No data available

- ふってん: 95°C/16mmHg(lit.)

- フラッシュポイント: 73 ºC

- 屈折率: 1.451-1.454

- PSA: 29.54000

- LogP: 0.97170

- ようかいせい: 使用できません

Ethyl 1-methylpiperidine-2-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227-H315-H319

- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45-S24/25

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R34

- セキュリティ用語:S24/25

Ethyl 1-methylpiperidine-2-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 1-methylpiperidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20571-0.25g |

ethyl 1-methylpiperidine-2-carboxylate |

30727-18-5 | 95.0% | 0.25g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-20571-10.0g |

ethyl 1-methylpiperidine-2-carboxylate |

30727-18-5 | 95.0% | 10.0g |

$22.0 | 2025-02-20 | |

| Enamine | EN300-20571-1.0g |

ethyl 1-methylpiperidine-2-carboxylate |

30727-18-5 | 95.0% | 1.0g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-20571-2.5g |

ethyl 1-methylpiperidine-2-carboxylate |

30727-18-5 | 95.0% | 2.5g |

$20.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D912239-100g |

Ethyl 1-Methylpiperidine-2-carboxylate |

30727-18-5 | 95% | 100g |

$175 | 2024-07-20 | |

| Fluorochem | 091878-5g |

Ethyl 1-methylpiperidine-2-carboxylate |

30727-18-5 | 95% | 5g |

£10.00 | 2022-03-01 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0837709435- 100g |

Ethyl 1-methylpiperidine-2-carboxylate |

30727-18-5 | 98%(GC) | 100g |

¥ 761.2 | 2021-05-18 | |

| eNovation Chemicals LLC | D379229-50g |

Methyl 1-methyl Piperidine-2-carboxylate |

30727-18-5 | 97% | 50g |

$200 | 2024-05-24 | |

| TRC | E817960-5g |

Ethyl Methylpiperidine-2-carboxylate |

30727-18-5 | 5g |

$ 253.00 | 2023-04-14 | ||

| Enamine | EN300-20571-0.05g |

ethyl 1-methylpiperidine-2-carboxylate |

30727-18-5 | 95.0% | 0.05g |

$19.0 | 2025-02-20 |

Ethyl 1-methylpiperidine-2-carboxylate 関連文献

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

30727-18-5 (Ethyl 1-methylpiperidine-2-carboxylate) 関連製品

- 107599-40-6(Methyl 1-ethylpyrrolidine-2-carboxylate)

- 41994-45-0(methyl piperidine-2-carboxylate)

- 1690-74-0(Methyl 1-methylpiperidine-2-carboxylate)

- 15862-72-3(ethyl piperidine-2-carboxylate)

- 41994-50-7(2,5-diethyl pyrrolidine-2,5-dicarboxylate)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:30727-18-5)1-甲基-2-哌啶甲酸乙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ